Product packaging for 4-Chloro-cyclohexylamine hydrochloride(Cat. No.:CAS No. 54916-24-4)

4-Chloro-cyclohexylamine hydrochloride

Cat. No.: B3271460
CAS No.: 54916-24-4
M. Wt: 170.08 g/mol
InChI Key: ZTDAZNVQTYQXAD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Cyclohexylamine (B46788) Compounds in Organic Synthesis and Materials Science

Halogenated organic compounds, in general, play a crucial role in modern organic synthesis and materials science. The introduction of a halogen atom, such as chlorine, into an organic molecule can significantly alter its physical and chemical properties, including lipophilicity, metabolic stability, and reactivity. In the context of cyclohexylamine derivatives, halogenation is a key strategy for creating diverse molecular architectures with tailored functionalities.

In organic synthesis, halogenated cyclohexylamines serve as valuable intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecules, including pharmacologically active compounds and functional materials.

In materials science, the incorporation of halogenated moieties can influence the properties of polymers and other materials. For instance, halogen atoms can enhance thermal stability, flame retardancy, and modify the electronic properties of materials. The specific stereochemistry of the halogen and amine groups on the cyclohexane (B81311) ring can also direct the self-assembly of molecules, leading to the formation of ordered supramolecular structures.

Overview of Research Trajectories for Cyclohexylamine Derivatives

Research on cyclohexylamine derivatives has followed several key trajectories, driven by their utility in various applications. A significant area of focus has been the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. Modern synthetic techniques, such as catalytic hydrogenation of anilines and reductive amination of cyclohexanones, are continuously being refined to produce a wide array of substituted cyclohexylamines. researchgate.net

Furthermore, the exploration of the biological activity of cyclohexylamine derivatives remains a vibrant area of research. Many compounds incorporating the cyclohexylamine scaffold have been investigated for their potential as therapeutic agents, exhibiting a range of activities. researchgate.net The conformational analysis of the cyclohexane ring is also a critical aspect of this research, as the spatial arrangement of substituents can profoundly impact a molecule's biological function and physical properties. chemistrysteps.comsapub.orgdalalinstitute.comlibretexts.org

Recent research has also delved into the application of cyclohexylamine derivatives as building blocks for the synthesis of functional materials, including polymers and liquid crystals. The ability to introduce various functional groups onto the cyclohexylamine core allows for the fine-tuning of material properties.

Scope and Objectives of Focused Academic Inquiry on 4-Chloro-cyclohexylamine Hydrochloride

While specific academic inquiry solely focused on this compound is limited in published literature, the objectives of such research can be inferred from the study of related halogenated compounds. A primary objective would be to fully characterize its chemical reactivity. This would involve exploring its participation in various organic transformations to establish its utility as a synthetic intermediate.

Another key objective would be to investigate the impact of the chloro-substituent on the conformational equilibrium of the cyclohexane ring and how this influences its reactivity and potential interactions with biological targets or other molecules in a material's matrix.

Furthermore, a focused academic inquiry would likely aim to synthesize a library of derivatives from this compound and screen them for biological activity or for specific material properties. The data generated from such studies would contribute to a deeper understanding of the structure-activity and structure-property relationships within this class of compounds.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₃Cl₂N
Molecular Weight 170.08 g/mol cymitquimica.com
CAS Number 54916-24-4
Appearance White to off-white solid (typical for similar compounds)
Solubility Soluble in water (expected for hydrochloride salts)

Stereoisomers of this compound

The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers.

IsomerCAS NumberKey Structural Feature
cis-4-Chloro-cyclohexylamine hydrochloride 2973404-71-4 jwpharmlab.comsigmaaldrich.comThe chloro and amino groups are on the same face of the cyclohexane ring.
trans-4-Chloro-cyclohexylamine hydrochloride Not readily availableThe chloro and amino groups are on opposite faces of the cyclohexane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N B3271460 4-Chloro-cyclohexylamine hydrochloride CAS No. 54916-24-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAZNVQTYQXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615708
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-24-4
Record name NSC164690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 4 Chloro Cyclohexylamine Hydrochloride

Strategies for Stereoselective Introduction of Chlorine and Amine Functionalities

The primary challenge in synthesizing 4-Chloro-cyclohexylamine lies in the controlled placement of the chloro and amino groups at the 1 and 4 positions of the cyclohexane (B81311) ring, respectively. The stereochemical outcome of these additions is also of paramount importance, leading to either cis or trans isomers, which can exhibit different chemical and physical properties.

Regioselective Chlorination Approaches on Cyclohexane Scaffolds

The regioselective chlorination of a cyclohexane ring to yield a 4-chloro substituted product is a foundational step in the synthesis of 4-Chloro-cyclohexylamine. A common precursor for this transformation is cyclohexanone (B45756). Direct chlorination of cyclohexanone can lead to a mixture of chlorinated products, with the potential for substitution at the alpha-position (2-chlorocyclohexanone).

To achieve regioselectivity at the 4-position, indirect methods are often employed. One such strategy involves the use of a protecting group or a directing group to guide the chlorination to the desired carbon. A more common and practical approach involves the conversion of a precursor with a pre-existing functional group at the 4-position. For instance, the synthesis can start from 4-hydroxycyclohexanone, which can be subjected to a chlorinating agent to replace the hydroxyl group with a chlorine atom.

Another viable route is the chlorination of cyclohexanol. This reaction can be achieved using various chlorinating agents, and the regioselectivity can be influenced by the reaction conditions. A silver-catalyzed ring-opening chlorination of cycloalkanols has been reported as a novel and regioselective approach to obtain carbonyl-containing alkyl chlorides, which could be adapted for this synthesis.

The table below summarizes some general approaches for the preparation of 4-chlorocyclohexanone, a key intermediate.

Starting MaterialReagent(s)Key TransformationReference(s)
CyclohexanoneChlorine gas (Cl₂)Direct chlorinationGeneral Knowledge
4-HydroxycyclohexanoneThionyl chloride (SOCl₂)Hydroxyl to chloro substitutionGeneral Knowledge
CyclohexanolSilver catalyst, chlorinating agentRing-opening chlorination researchgate.net

Amination Reactions in the Presence of Halogen Substituents

Once the 4-chloro-substituted cyclohexane scaffold is obtained, the next critical step is the introduction of the amine functionality. This must be accomplished while the chlorine atom remains intact. Two primary pathways are considered for this transformation: reductive amination and nucleophilic substitution.

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of 4-Chloro-cyclohexylamine synthesis, this pathway commences with 4-chlorocyclohexanone. The ketone is first reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine.

The choice of reducing agent is crucial for the success of the reaction and can influence the stereochemical outcome. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd). The reaction conditions, such as pH and temperature, also play a significant role in the efficiency and selectivity of the amination.

The reductive amination of substituted cyclohexanones often results in a mixture of cis and trans isomers. The ratio of these isomers is dependent on the steric and electronic properties of the substituent at the 4-position, as well as the reaction conditions. For 4-substituted cyclohexanones, the incoming amine can approach from either the axial or equatorial face of the intermediate imine, leading to the formation of both diastereomers.

Below is a table illustrating the typical reagents and expected outcomes for the reductive amination of 4-chlorocyclohexanone.

Amine SourceReducing AgentExpected Product(s)Key Considerations
Ammonia (NH₃)Sodium cyanoborohydride (NaBH₃CN)cis- and trans-4-Chloro-cyclohexylamineMild reducing agent, selective for the imine.
Ammonium (B1175870) AcetateSodium borohydride (NaBH₄)cis- and trans-4-Chloro-cyclohexylamineA common source of ammonia in reductive amination.
Ammonia (NH₃) & H₂Palladium on Carbon (Pd/C)cis- and trans-4-Chloro-cyclohexylamineCatalytic hydrogenation, can be stereoselective.

An alternative approach to amination involves the direct displacement of a leaving group by a nucleophilic amine source. In this case, a suitable starting material would be a cyclohexane derivative with a good leaving group at the 4-position, such as a tosylate or a halide other than the desired chlorine. A more direct, though potentially more challenging, route is the nucleophilic substitution of a chlorine atom on the cyclohexane ring with ammonia or an ammonia equivalent.

This reaction is typically carried out by heating the halogenated cyclohexane with a concentrated solution of ammonia in a suitable solvent, often in a sealed tube to prevent the escape of the volatile ammonia. chemguide.co.uk The reaction proceeds via an SN2 mechanism, where the ammonia molecule acts as the nucleophile and attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

A significant challenge in this approach is the potential for over-alkylation, where the initially formed primary amine can act as a nucleophile itself and react with another molecule of the halogenated cyclohexane to form a secondary amine, and subsequently a tertiary amine and even a quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is typically used.

The stereochemistry of the product in a nucleophilic substitution reaction is dependent on the mechanism. An SN2 reaction proceeds with an inversion of configuration at the stereocenter.

Formation and Isolation of 4-Chloro-cyclohexylamine Hydrochloride Salts

The final step in the synthesis is the conversion of the free base, 4-Chloro-cyclohexylamine, into its more stable and easily handleable hydrochloride salt.

Acidification and Crystallization Techniques for Hydrochloride Formation

The formation of the hydrochloride salt is an acid-base reaction. The basic amine group of 4-Chloro-cyclohexylamine reacts with hydrochloric acid (HCl) to form the corresponding ammonium chloride salt. google.com This is typically achieved by dissolving the free base in a suitable organic solvent and then adding a solution of HCl. The HCl can be in the form of concentrated aqueous acid, a solution of HCl gas in an organic solvent (e.g., diethyl ether or methanol), or by bubbling dry HCl gas directly into the solution.

The choice of solvent is critical for successful crystallization. The free base should be soluble in the chosen solvent, while the hydrochloride salt should have limited solubility, thus promoting its precipitation out of the solution upon formation. Common solvents used for the crystallization of amine hydrochlorides include alcohols (e.g., ethanol (B145695), isopropanol), ethers (e.g., diethyl ether), and esters (e.g., ethyl acetate), or mixtures thereof. rochester.edu

Once the salt has precipitated, it is isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried. The purity and identity of the final this compound can be confirmed using various analytical techniques, such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

The table below provides an overview of common solvents used in the crystallization of amine hydrochlorides.

Solvent ClassSpecific ExamplesProperties and Considerations
AlcoholsEthanol, Isopropanol, Methanol (B129727)Good solvents for many amines, can also dissolve the HCl salt to some extent, requiring cooling or addition of an anti-solvent for precipitation. googleapis.com
EthersDiethyl ether, DioxaneOften used as anti-solvents to induce precipitation of the hydrochloride salt from a more polar solvent. google.com
EstersEthyl acetateA moderately polar solvent that can be effective for both dissolving the free base and precipitating the salt.
Halogenated SolventsDichloromethaneCan be used, but volatility and environmental concerns are factors to consider.
Aprotic Polar SolventsAcetonitrile (B52724)Can be a good solvent for the reaction but may require an anti-solvent for crystallization.

Separation of Stereoisomers (e.g., Cis/Trans) of this compound

The hydrogenation of 4-chloroaniline (B138754) generally produces a mixture of cis- and trans-4-chloro-cyclohexylamine. The separation of these stereoisomers is a crucial step to obtain the desired isomer in high purity. A common and effective method for the separation of cis and trans isomers of cyclohexanediamine (B8721093) derivatives is fractional crystallization of their dihydrochloride (B599025) salts. google.com This technique leverages the differential solubility of the cis and trans isomers in a given solvent system.

For instance, in the case of cyclohexanediamine, dissolving a mixture of isomers in a solvent like methanol and treating it with hydrogen chloride gas can lead to the preferential precipitation of one isomer's dihydrochloride salt over the other. google.com This principle can be applied to the separation of this compound isomers. By carefully selecting the solvent and controlling the crystallization conditions such as temperature and concentration, it is possible to selectively crystallize one isomer, leaving the other enriched in the mother liquor.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of cis/trans isomers. mtc-usa.comnih.govgoogle.com Chiral stationary phases are particularly effective for the separation of stereoisomers. nih.gov For non-chiral cis/trans isomers, reversed-phase columns like C18 or specialized columns such as those with cholesterol-based stationary phases can provide the necessary selectivity for separation. mtc-usa.com The choice of mobile phase, often a mixture of organic solvents like acetonitrile and water, is optimized to achieve the best resolution between the cis and trans peaks. google.com

Development of Sustainable and Efficient Synthetic Protocols

The development of green and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, this involves advancements in catalyst design and the optimization of reaction conditions to maximize yield and selectivity while minimizing waste and energy consumption.

Catalyst Development for 4-Chloro-cyclohexylamine Precursor Synthesis

The catalytic hydrogenation of 4-chloroaniline is a pivotal step in the synthesis of 4-chloro-cyclohexylamine. The choice of catalyst is critical to achieve high conversion and selectivity, particularly in preventing hydrodechlorination, a common side reaction where the chlorine atom is undesirably removed.

Various catalysts have been investigated for the hydrogenation of halogenated nitroaromatics and haloanilines. Noble metal catalysts, such as platinum and palladium, are often highly active. acs.org However, they can also promote hydrodehalogenation. To mitigate this, bimetallic catalysts or the use of specific supports and additives have been explored. For example, a Pt/Fe3O4 catalyst has shown high selectivity in the solvent-free hydrogenation of chloronitrobenzene to chloroaniline.

Transition metal sulfides have also been reported as effective catalysts for the hydrogenation of halonitrobenzenes to haloanilines. acs.org Non-precious metal catalysts, including those based on nickel (e.g., Raney nickel) and cobalt, are also of interest due to their lower cost. guidechem.comgoogle.com The addition of metal additives to Raney nickel catalysts has been shown to improve the catalytic performance in the hydrogenation of p-chloronitrobenzene. google.com

The development of photocatalysts for the selective hydrogenation of nitroaromatics represents a sustainable approach, potentially allowing for reactions to occur under milder conditions. frontiersin.org Gold-based catalysts and semiconductor materials like TiO2 and CeO2 are being explored for these applications. frontiersin.org

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is essential for maximizing the yield of the desired product and enhancing the selectivity of the reaction. Key parameters that are typically optimized include temperature, pressure, solvent, and substrate concentration.

In the catalytic hydrogenation of haloanilines, the reaction conditions can significantly influence the outcome. For example, in the hydrogenation of 1-iodo-4-nitrobenzene, it was found that lower substrate concentrations led to decreased dehalogenation. acs.org The choice of solvent is also crucial, with ethers like THF often providing high reaction rates and good substrate solubility. acs.org

The following table summarizes the key reaction parameters and their general effects on the hydrogenation of haloaromatics:

Parameter General Effect on Yield and Selectivity
Temperature Increasing temperature generally increases the reaction rate, but can also lead to an increase in side reactions such as hydrodehalogenation.
Pressure Higher hydrogen pressure typically increases the rate of hydrogenation. The optimal pressure is determined by balancing reaction rate and safety/equipment considerations.
Solvent The solvent can affect the solubility of the substrate and the activity of the catalyst. Polar aprotic solvents are often used.
Catalyst Loading Increasing the catalyst amount can increase the reaction rate, but an optimal loading is sought to balance cost and efficiency.

| Substrate Concentration | Can influence the reaction rate and selectivity. In some cases, lower concentrations can favor the desired product by minimizing side reactions. acs.org |

Synthesis of Analogs and Precursors Relevant to this compound

The synthesis of analogs and precursors of this compound is important for structure-activity relationship studies and the development of new chemical entities. Methodologies for synthesizing substituted cyclohexylamines can be adapted to produce a variety of analogs.

One approach is the reductive amination of substituted cyclohexanones. mdpi.com This method allows for the introduction of various substituents on the cyclohexane ring. Another strategy involves the catalytic hydrogenation of substituted anilines. For example, the hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst can produce trans-4-methylcyclohexylamine. google.com

The development of stereoselective synthetic methods is also of great interest. Visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov C-H functionalization logic has also been applied to guide the synthesis of complex carbacyclopamine analogs, demonstrating advanced strategies for creating functionalized cyclohexylamine structures. beilstein-journals.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chloro Cyclohexylamine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety in 4-Chloro-cyclohexylamine Hydrochloride

The primary amine group in 4-chloro-cyclohexylamine is a focal point of its nucleophilic character. The nitrogen atom possesses a lone pair of electrons, making it reactive toward a wide array of electrophiles. However, in the hydrochloride salt form, the amine is protonated (R-NH3+), which significantly diminishes its nucleophilicity. Therefore, for the amine to act as a nucleophile, it must typically be deprotonated, often by the addition of a base, to regenerate the free amine (R-NH2).

The free amine of 4-chloro-cyclohexylamine readily participates in acylation and sulfonylation reactions, which are fundamental for creating more complex molecules. These reactions involve the attack of the amine's lone pair on an electrophilic center.

Amide Formation: The reaction of 4-chloro-cyclohexylamine with acylating agents like acid chlorides or anhydrides yields N-substituted amides. nih.govnih.govrsc.org For this to occur, a base is typically required to neutralize the hydrochloride and free the amine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (such as chloride). nih.gov For instance, reacting 4-chloro-cyclohexylamine with acetyl chloride would produce N-(4-chlorocyclohexyl)acetamide.

Sulfonamide Formation: In a similar fashion, sulfonamides are synthesized by reacting 4-chloro-cyclohexylamine with sulfonyl chlorides in the presence of a base. ekb.egnih.govucl.ac.ukorganic-chemistry.org This reaction is a reliable method for forming a stable sulfur-nitrogen bond. An example is the reaction with benzenesulfonyl chloride to yield N-(4-chlorocyclohexyl)benzenesulfonamide.

Electrophilic ReagentAmine FormProduct TypeIllustrative Product Example
Acetyl ChlorideFree AmineAmideN-(4-chlorocyclohexyl)acetamide
Benzenesulfonyl ChlorideFree AmineSulfonamideN-(4-chlorocyclohexyl)benzenesulfonamide

The nucleophilic amine can also engage in condensation and addition reactions, expanding its synthetic utility.

Condensation Reactions: With aldehydes and ketones, primary amines like 4-chloro-cyclohexylamine undergo condensation to form imines, also known as Schiff bases. wikipedia.orgquimicaorganica.orgresearchgate.net This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org

Addition Reactions (Michael Addition): The amine can act as a nucleophile in a conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. organic-chemistry.orgyoutube.com In this process, the amine adds to the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl compound. stackexchange.commdpi.com

Reactivity Pertaining to the Carbon-Chlorine Bond in this compound

The carbon-chlorine (C-Cl) bond on the cyclohexane (B81311) ring provides a second site of reactivity, allowing for nucleophilic substitution and elimination reactions. The stereochemistry of the cyclohexane chair conformation plays a crucial role in these reactions.

The chlorine atom can be displaced by a variety of nucleophiles through either an S_N1 or S_N2 mechanism. The predominant pathway is influenced by the nucleophile's strength, the solvent, and the substrate's structure. researchgate.netopenstax.org

S_N2 Mechanism: A bimolecular S_N2 reaction is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a single concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom, resulting in an inversion of stereochemistry at that carbon.

S_N1 Mechanism: A unimolecular S_N1 reaction is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. This two-step mechanism involves the initial departure of the chloride ion to form a secondary carbocation, which is then attacked by the nucleophile. This pathway would lead to a mixture of stereoisomers.

MechanismSubstrate PreferenceNucleophileSolventStereochemistry
S_N2 Primary > SecondaryStrong, UnhinderedPolar AproticInversion
S_N1 Tertiary > SecondaryWeakPolar ProticRacemization

In the presence of a base, 4-chloro-cyclohexylamine can undergo an elimination reaction to form cyclohexene (B86901) amine derivatives. libretexts.org The most common pathway for this is the E2 mechanism.

The E2 (bimolecular elimination) reaction requires a specific geometric arrangement: the hydrogen atom on the adjacent carbon and the chlorine atom must be in an anti-periplanar (or anti-coplanar) orientation. libretexts.org In the context of a cyclohexane ring, this means both the hydrogen and the chlorine must be in axial positions. youtube.com The stability of the chair conformer that meets this requirement will significantly affect the reaction rate. The regiochemical outcome is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the specific mechanisms and rates of reaction for this compound requires detailed experimental study. Kinetic analyses, which measure how reaction rates change with reactant concentrations, are crucial for distinguishing between unimolecular (S_N1, E1) and bimolecular (S_N2, E2) pathways. For example, a reaction rate that depends on the concentrations of both the substrate and the nucleophile is indicative of an S_N2 or E2 mechanism.

Detailed Kinetic Studies of this compound Reactions

Detailed kinetic studies on this compound are not extensively available in publicly accessible literature. However, the kinetic behavior of this compound can be inferred from the well-established principles of nucleophilic substitution reactions (SN1 and SN2) involving analogous chlorocyclohexane (B146310) derivatives. chemicalnote.compearson.com

The rate of nucleophilic substitution at the carbon bearing the chlorine atom is influenced by several factors, including the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. For a secondary alkyl halide like 4-chloro-cyclohexylamine, both SN1 and SN2 mechanisms are plausible and can be competitive. byjus.commasterorganicchemistry.com

SN2 Kinetics: A bimolecular nucleophilic substitution (SN2) reaction would involve a direct attack by a nucleophile on the carbon atom attached to the chlorine, proceeding through a single transition state. pharmaguideline.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com

Rate Law: Rate = k[4-Chloro-cyclohexylamine][Nucleophile]

The reaction of chlorocyclohexane with sodium cyanide (NaCN) in ethanol (B145695) is a classic example of an SN2 reaction. pearson.com The rate of this reaction is influenced by the steric hindrance around the reaction center. In the case of 4-chloro-cyclohexylamine, the bulky cyclohexane ring and the presence of the ammonium (B1175870) group can sterically hinder the backside attack required for an SN2 mechanism, potentially slowing down the reaction rate compared to less substituted alkyl halides. chemicalnote.com

SN1 Kinetics: A unimolecular nucleophilic substitution (SN1) reaction would proceed through a two-step mechanism involving the formation of a carbocation intermediate. byjus.com The rate-determining step is the initial ionization of the C-Cl bond to form a secondary carbocation. byjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. chemicalnote.com

Rate Law: Rate = k[4-Chloro-cyclohexylamine]

The stability of the intermediate carbocation is a crucial factor in SN1 reactions. Secondary carbocations, such as the one formed from 4-chloro-cyclohexylamine, are more stable than primary carbocations but less stable than tertiary carbocations. byjus.com The presence of the electron-withdrawing ammonium group in the 4-position can destabilize the carbocation through an inductive effect, making the SN1 pathway less favorable.

Neighboring Group Participation (NGP): A significant factor in the reactivity of 4-chloro-cyclohexylamine is the potential for neighboring group participation (NGP) by the amino group. wikipedia.orgdalalinstitute.com The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2-like fashion. dalalinstitute.comlibretexts.org This leads to the formation of a bridged, bicyclic aziridinium (B1262131) ion intermediate. nih.govnih.gov

This intramolecular process can significantly accelerate the rate of reaction compared to analogous compounds lacking the participating group. wikipedia.orgdalalinstitute.com The formation of the cyclic intermediate is often the rate-determining step, and the subsequent attack by an external nucleophile on the aziridinium ion is typically fast. The kinetics of reactions proceeding via NGP often exhibit first-order behavior, as the intramolecular step is unimolecular. researchgate.net

The table below summarizes the expected kinetic parameters for the different possible reaction pathways.

Reaction PathwayRate LawKey Influencing FactorsExpected Relative Rate
SN2 Rate = k[Substrate][Nucleophile]Steric hindrance, Nucleophile strengthModerate to Slow
SN1 Rate = k[Substrate]Carbocation stability, Solvent polaritySlow
NGP Rate = k[Substrate]Proximity and nucleophilicity of the amino groupFast

Investigation of Catalytic Cycles and Intermediates

While specific catalytic cycles for reactions of this compound are not extensively documented, the principles of catalysis can be applied to its transformations. For instance, the substitution of the chloride can be catalyzed.

A well-known example in a related system is the use of sodium iodide to catalyze the reaction of chlorocyclohexane with sodium cyanide. pearson.com In this case, the iodide ion, being a better nucleophile than cyanide and a better leaving group than chloride, first displaces the chloride to form iodo-cyclohexane. The iodo-cyclohexane then reacts more rapidly with the cyanide ion to give the final product. pearson.com

A similar catalytic cycle could be envisaged for this compound:

Catalyst Activation: A catalyst, such as an iodide salt, provides a more reactive nucleophile (I⁻).

Intermediate Formation: The iodide ion attacks the 4-chloro-cyclohexylamine, displacing the chloride and forming a more reactive 4-iodo-cyclohexylamine intermediate.

Product Formation: The desired nucleophile then attacks the iodo-intermediate, which is more reactive due to the better leaving group ability of iodide, to form the final product.

Catalyst Regeneration: The iodide ion is regenerated in the final step, allowing it to participate in another catalytic cycle.

Intermediates in NGP: As discussed previously, the most significant intermediate in the reactions of this compound is the aziridinium ion formed through neighboring group participation. nih.gov This three-membered ring containing a positively charged nitrogen is highly strained and therefore very reactive towards nucleophiles. The attack of a nucleophile can occur at either of the two carbon atoms of the aziridinium ring, which in this symmetrical case are equivalent.

The table below outlines the key species in a potential iodide-catalyzed nucleophilic substitution.

StepReactantsIntermediate(s)ProductsCatalyst State
1 4-Chloro-cyclohexylamine, I⁻[I···C₆H₁₀(NH₃⁺)···Cl]‡4-Iodo-cyclohexylamine, Cl⁻Consumed
2 4-Iodo-cyclohexylamine, Nu⁻[Nu···C₆H₁₀(NH₃⁺)···I]‡4-Nu-cyclohexylamine, I⁻Regenerated

Solvent Effects on Reaction Pathways

The choice of solvent can have a profound effect on the rate and mechanism of nucleophilic substitution reactions of this compound.

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids are polar protic solvents. These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions.

SN1 Reactions: Polar protic solvents strongly favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group anion through solvation. This lowers the activation energy for the ionization step. byjus.com

SN2 Reactions: In SN2 reactions, polar protic solvents can solvate the nucleophile, creating a solvent shell around it. This can hinder the nucleophile's ability to attack the substrate, thereby slowing down the reaction rate.

NGP: For neighboring group participation, the ability of a polar protic solvent to stabilize the leaving group is beneficial. However, its solvation of the internal amino nucleophile is less of a factor due to the intramolecular nature of the attack.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar aprotic. They possess dipole moments but lack acidic protons for hydrogen bonding.

SN1 Reactions: These solvents are less effective at stabilizing carbocation intermediates compared to protic solvents, making the SN1 pathway less favorable.

SN2 Reactions: Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. This leads to a significant rate enhancement for SN2 reactions.

The table below illustrates the general effect of solvent type on the reaction pathways for a secondary alkyl halide.

Solvent TypeSN1 RateSN2 RateNGP Rate
Polar Protic IncreasedDecreasedModerately Favored
Polar Aprotic DecreasedIncreasedFavored
Nonpolar Significantly DecreasedSignificantly DecreasedLess Favored

Rearrangement Reactions and Transformations of the Cyclohexane Ring

The cyclohexane ring of this compound can potentially undergo rearrangement reactions, particularly under conditions that favor the formation of carbocationic intermediates. While specific rearrangements for this exact molecule are not widely reported, analogous systems in cyclohexane chemistry provide insights into possible transformations.

One potential rearrangement is a ring contraction from a cyclohexyl system to a cyclopentyl system. For example, the rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical has been studied and is known to occur via ring-opening followed by a 5-exo ring-closure. nih.gov While this is a radical process, similar carbocation-mediated rearrangements are also known. If a carbocation were to form at the C-4 position, a 1,2-hydride shift or alkyl shift could occur, but a ring contraction would be a more complex transformation.

A more plausible rearrangement in the context of neighboring group participation involves the aziridinium ion intermediate. While the attack of an external nucleophile is the typical outcome, under certain conditions, the aziridinium ion itself could undergo further rearrangement, although this is less common for simple systems.

Transformations of the cyclohexane ring are more likely to be driven by the reactivity of the functional groups. For instance, elimination reactions (E1 and E2) can compete with substitution, leading to the formation of cyclohexene derivatives. The stereochemistry of the starting material (cis or trans isomers of 4-chloro-cyclohexylamine) would play a crucial role in the feasibility and outcome of such elimination reactions, which require a specific anti-periplanar arrangement of the proton and the leaving group for the E2 mechanism.

More complex transformations, such as those involving ring expansion (e.g., Tiffeneau-Demjanov rearrangement) or ring-opening, typically require specific functional group arrangements not present in this compound itself but could be accessed through derivatization. libretexts.org For instance, conversion of the amine to a diazotized species could lead to ring expansion upon loss of N₂.

Spectroscopic and Advanced Structural Characterization of 4 Chloro Cyclohexylamine Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Conformational Analysis by Dynamic NMR of Halogenated Cyclohexylamines

No specific dynamic NMR studies on 4-Chloro-cyclohexylamine hydrochloride are available in the public literature. Such studies would be essential to determine the energetics of the chair-to-chair ring inversion and the equilibrium between conformers with the chloro and amino groups in axial or equatorial positions.

Stereochemical Assignment using Multi-Dimensional NMR Techniques

There are no published multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) data for this compound. These techniques would be crucial for the unambiguous assignment of proton and carbon signals and for confirming the relative stereochemistry (cis or trans) of the substituents.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Cyclohexane (B81311) Ring Conformation in the Solid State (e.g., Chair Conformation)

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. X-ray diffraction is the definitive method to determine the solid-state conformation of the cyclohexane ring.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Without a crystal structure, the hydrogen bonding network, which is critical in determining the crystal packing, cannot be analyzed. This would involve identifying the hydrogen bond donors (the ammonium (B1175870) group) and acceptors (the chloride ion and potentially neighboring molecules) and their geometric parameters.

Identification of Supramolecular Synthons in this compound and Related Salts

The identification of recurring supramolecular synthons in the crystal structure of this compound is not possible without experimental crystallographic data. Such an analysis would provide insights into the predictable patterns of intermolecular interactions.

Further research is clearly needed to characterize this compound and make the data available to the scientific community. Such information would be valuable for chemists working on the design of new molecules with specific conformational and interactive properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Detailed experimental data regarding the precise molecular mass and fragmentation patterns of this compound from High-Resolution Mass Spectrometry are not available in the reviewed scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Specific Infrared (IR) and Raman spectroscopic data, including peak assignments and conformational analysis for this compound, have not been reported in the accessible literature.

Computational and Theoretical Investigations of 4 Chloro Cyclohexylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and reactivity of molecules. By solving the Schrödinger equation, or approximations thereof, these methods provide detailed information about molecular orbitals, charge distributions, and energetic landscapes. For a molecule like 4-Chloro-cyclohexylamine hydrochloride, these calculations can predict its geometry, stability, and potential reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional combined with a 6-31G* basis set is a widely used level of theory for the geometry optimization and electronic property calculation of organic molecules. researchgate.netresearchgate.netinpressco.com

A DFT study of this compound would begin with the optimization of its molecular geometry to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For the cyclohexane (B81311) ring, this typically results in a chair conformation. The positions of the chloro and amino groups (axial or equatorial) would be crucial in determining the most stable isomer.

Once the geometry is optimized, a wealth of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This can reveal the electrophilic and nucleophilic sites within the molecule. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative chlorine atom and the positively charged ammonium (B1175870) group will significantly influence the MEP.

Table 1: Illustrative DFT-Calculated Properties of trans-4-Chloro-cyclohexylamine Hydrochloride (Equatorial-Equatorial Conformer) Please note: This data is illustrative and based on typical values for substituted cyclohexanes, as specific experimental or computational data for this exact compound is not readily available in the cited literature.

PropertyValue
Optimized Geometry
C-Cl Bond Length~1.79 Å
C-N Bond Length~1.50 Å
C-C-C Bond Angle~111°
Electronic Properties
HOMO Energy-7.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment~3.5 D

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for calculating accurate energies. nih.gov

These high-level calculations are particularly valuable for obtaining precise predictions of reaction barriers and conformational energy differences. For this compound, ab initio methods could be used to refine the relative energies of the different possible conformers (e.g., chair vs. boat, axial vs. equatorial substituents).

Furthermore, ab initio methods are instrumental in predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. dtic.milbluelaze.com This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the C-Cl stretch, N-H stretches of the ammonium group, and various C-H and C-C vibrations of the cyclohexane ring.

Conformational Analysis and Energy Landscapes of this compound

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For a disubstituted cyclohexane like this compound, the substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Prediction of Stable Conformers and Conformational Equilibria

The relative stability of different conformers is primarily determined by steric interactions. In general, substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The energetic cost of placing a substituent in an axial position is known as its "A-value".

For this compound, we must consider the A-values for both the chlorine atom and the ammonium group (-NH3+). The A-value for chlorine is approximately 0.6 kcal/mol, while for the larger -NH3+ group, it is significantly higher, estimated to be around 1.8-2.1 kcal/mol.

trans-Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Given the A-values, the diequatorial conformer will be strongly favored, as it avoids the significant steric strain of having two axial substituents.

cis-Isomer: The cis isomer has one substituent in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The more stable conformer will be the one where the larger substituent (the -NH3+ group) occupies the equatorial position.

The relative energies of these conformers can be calculated using quantum chemical methods, allowing for the prediction of the equilibrium populations of each conformer at a given temperature using the Boltzmann distribution.

Table 2: Estimated Conformational Energies for this compound Isomers Please note: These energy differences are estimations based on A-values and general principles of conformational analysis. Specific computational results are required for precise values.

IsomerConformerRelative Energy (kcal/mol)Predicted Population at 298 K
trans diequatorial0 (most stable)>99%
diaxial~2.5<1%
cis eq-Cl, ax-NH3+~1.5~5%
ax-Cl, eq-NH3+0 (most stable cis)~95%

Analysis of Stereoelectronic and Hyperconjugative Interactions Influencing Conformation

Beyond simple sterics, stereoelectronic effects can also play a crucial role in determining conformational preferences. These effects arise from the interaction of orbitals on adjacent atoms. Hyperconjugation, a type of stabilizing interaction, involves the donation of electron density from a filled bonding orbital (σ) to an empty antibonding orbital (σ*).

In substituted cyclohexanes, hyperconjugation between axial C-H bonds and the antibonding orbital of an axial C-X bond (where X is a substituent) can influence conformational equilibria. For an axial chlorine substituent, there can be a stabilizing interaction between the σ orbitals of the adjacent axial C-H bonds and the low-lying σ* orbital of the C-Cl bond. This interaction can slightly offset the steric penalty of the axial position.

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions by calculating their second-order perturbation theory energies (E(2)). A higher E(2) value indicates a stronger stabilizing interaction. For this compound, NBO analysis could reveal the specific hyperconjugative interactions that contribute to the stability of the various conformers. For example, it could quantify the σ(C-H) -> σ(C-Cl) and σ(C-H) -> σ(C-N) interactions in the different geometric arrangements. These subtle electronic effects, when combined with steric considerations, provide a more complete picture of the factors governing the conformational landscape of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a condensed phase (solution or solid state). mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules, such as water, to mimic its behavior in an aqueous solution. mdpi.com The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for organic molecules include OPLS-AA, AMBER, and CHARMM.

An MD simulation can provide insights into several dynamic properties:

Solvation Structure: By calculating the radial distribution functions (RDFs) between the solute and solvent atoms, one can understand how water molecules arrange themselves around the chloro and ammonium groups. This is crucial for understanding the molecule's solubility and interactions with its environment.

Hydrogen Bonding: The simulation can track the formation and breaking of hydrogen bonds between the ammonium group and surrounding water molecules, as well as any potential weak hydrogen bonds involving the chlorine atom.

Conformational Dynamics: Over the course of the simulation, the cyclohexane ring will undergo conformational fluctuations, including the possibility of ring flips between chair conformations. MD simulations can be used to study the timescale and mechanism of these dynamic processes in solution.

Diffusion: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent, which is a measure of its mobility.

For the solid state, MD simulations can be used to study the crystal packing arrangement and the vibrational dynamics of the crystal lattice. This can be particularly useful for understanding the physical properties of the solid material. The protonation state of the amine group is a critical parameter in these simulations, as it dictates the electrostatic interactions that govern the molecule's behavior in a condensed phase. nih.gov

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energy profiles, and the influence of molecular structure on reactivity. For this compound, these methods could be employed to understand its synthesis, degradation, and potential reactions with other molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for mechanistic studies. By applying DFT, researchers can model the potential energy surface of a reaction involving this compound. This would involve identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The calculation of activation energies would reveal the kinetic feasibility of a proposed reaction pathway.

For instance, in studies of related halogenated compounds, DFT has been used to elucidate reaction mechanisms. researchgate.net The insights gained from such computational models are invaluable for optimizing reaction conditions and predicting potential byproducts. A hypothetical reaction pathway for the substitution of the chlorine atom in 4-chloro-cyclohexylamine could be computationally modeled to determine whether the reaction proceeds through an SN1 or SN2 mechanism, and how the stereochemistry of the cyclohexane ring influences the outcome.

Table 1: Illustrative Data from a Hypothetical Mechanistic Study of a Reaction of 4-Chloro-cyclohexylamine

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Reactant Complex FormationB3LYP/6-311+G(d,p)2.5-5.0
Transition State 1 (SN2)B3LYP/6-311+G(d,p)25.3N/A
Intermediate FormationB3LYP/6-311+G(d,p)N/A-10.2
Product FormationB3LYP/6-311+G(d,p)5.1-20.7

This table is a hypothetical representation of data that could be generated from a computational study.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

The in silico prediction of spectroscopic parameters is a powerful tool for structural elucidation and for the validation of computational models. mdpi.com For this compound, computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy.

DFT calculations are commonly used to predict these parameters. For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic shielding values, which can then be converted to chemical shifts. uncw.edunih.gov These predicted shifts can be compared with experimentally obtained spectra to confirm the structure of the molecule and to assess the accuracy of the computational model.

Similarly, vibrational frequencies can be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR and Raman spectra can then be compared with experimental spectra to aid in the assignment of vibrational modes.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (B3LYP/6-311+G(d,p))Experimental ValueDifference
13C NMR Chemical Shift (C-Cl)62.5 ppm61.8 ppm+0.7 ppm
13C NMR Chemical Shift (C-NH3+)51.2 ppm50.5 ppm+0.7 ppm
1H NMR Chemical Shift (H-C-Cl)4.15 ppm4.08 ppm+0.07 ppm
IR Vibrational Frequency (C-Cl stretch)750 cm-1742 cm-1+8 cm-1
IR Vibrational Frequency (N-H stretch)3150 cm-13135 cm-1+15 cm-1

This table presents a hypothetical validation of predicted spectroscopic parameters against experimental data.

The agreement between the predicted and experimental data would provide confidence in the accuracy of the computational model, which could then be used to further investigate the properties and reactivity of this compound.

Advanced Applications and Emerging Research Directions in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

In the field of organic synthesis, the demand for complex, highly functionalized molecules requires a toolkit of versatile and reliable starting materials. 4-Chloro-cyclohexylamine hydrochloride serves as a valuable intermediate, providing a robust cyclohexane (B81311) scaffold that can be elaborated into more intricate structures. Its chloro- and amino- functionalities act as synthetic handles for a wide array of chemical transformations.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral cyclohexylamines are particularly important structural units found in numerous biologically active molecules. nih.gov this compound, possessing multiple chiral centers, is an attractive precursor for creating advanced building blocks where the three-dimensional arrangement of atoms is precisely controlled.

The chlorine and amine groups on the cyclohexane ring can be manipulated through stereoselective reactions to install new functionalities with high diastereoselectivity. nih.gov For instance, nucleophilic substitution of the chloride can proceed with either inversion or retention of stereochemistry, depending on the reaction conditions and neighboring group participation. The amine group can direct reactions to a specific face of the molecule or can be transformed into other functional groups. This allows chemists to use this single precursor to generate a diverse library of chiral building blocks.

Table 1: Potential Stereoselective Transformations for Derivatizing 4-Chloro-cyclohexylamine

Reaction Type Reagent/Catalyst Potential Outcome Stereochemical Control
Nucleophilic Substitution (SN2) Azide, Cyanide, etc. Introduction of new C-N or C-C bonds Inversion of configuration at the C-Cl center
Directed Hydrogenation Chiral Rhodium or Ruthenium catalysts Reduction of a derivatized ring system Control over new stereocenters on the ring
Amine Derivatization Chiral auxiliaries Formation of diastereomeric amides/carbamates Separation of enantiomers; directed reactions

These strategies enable the conversion of a simple starting material into high-value, stereochemically defined intermediates essential for asymmetric synthesis. york.ac.uk

The total synthesis of natural products is a powerful driver of innovation in organic chemistry, often requiring the strategic assembly of complex molecular architectures. researchgate.net Functionalized cyclohexane units are common motifs in a wide range of natural products and pharmaceuticals. elsevierpure.com As a readily available, functionalized carbocycle, this compound represents a potential starting point or key intermediate in multi-step total synthesis campaigns.

Supramolecular Chemistry and Crystal Engineering with this compound

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the rational design of crystalline solids with desired physical and chemical properties. The hydrochloride salt of 4-chloro-cyclohexylamine is particularly well-suited for exploration in this area due to its capacity for strong and directional hydrogen bonding.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. rsc.orgrsc.org These materials are of great interest for applications in gas storage, separation, and sensing. nih.gov The structure of this compound, featuring a protonated ammonium (B1175870) group (a strong hydrogen-bond donor) and a chloride anion (a hydrogen-bond acceptor), provides the necessary components for self-assembly into ordered, extended networks.

The ammonium cation (R-NH₃⁺) can form multiple charge-assisted hydrogen bonds with chloride anions (Cl⁻) and potentially with other hydrogen-bond acceptors. These N-H···Cl interactions are robust and directional, acting as the "glue" to hold the framework together. beilstein-journals.org The cyclohexane ring serves as a rigid spacer, influencing the geometry and porosity of the resulting framework. By modifying the substituents on the cyclohexane ring, it is possible to tune the size and shape of the pores within the HOF, demonstrating a rational design approach to creating new materials. The flexibility of some HOFs allows them to exhibit dynamic behaviors, such as guest-induced structural changes. nih.gov

Table 2: Key Hydrogen-Bonding Interactions in Amine Hydrochloride Systems

Donor Acceptor Interaction Type Typical Bond Distance (Å) Significance in Frameworks
N-H (from R-NH₃⁺) Cl⁻ Charge-Assisted Hydrogen Bond 2.9 - 3.3 Primary interaction for framework self-assembly
N-H (from R-NH₃⁺) O=C (from guest) Hydrogen Bond 2.7 - 3.1 Host-guest interactions; co-crystallization

Co-crystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable co-formers. researchgate.net Co-crystallization is a powerful technique used to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability, without altering the chemical structure of the drug itself. nih.govresearchgate.net

Given its strong hydrogen-bonding capabilities, this compound is a candidate for use as a co-former in pharmaceutical co-crystal screening. google.com Many APIs possess functional groups like carboxylic acids, amides, or hydroxyl groups that are complementary to the ammonium and chloride ions of the co-former. The formation of robust hydrogen bonds between the API and this compound can lead to the generation of new crystalline phases with improved properties. The selection of co-formers is a critical step in crystal engineering, and expanding the library of available co-formers with compounds like this compound is an active area of research. researchgate.net

Exploration in Catalysis and Asymmetric Synthesis

Asymmetric catalysis, the use of chiral catalysts to produce enantiomerically enriched products, is indispensable in modern chemistry. Chiral amines and their derivatives are among the most important classes of ligands and organocatalysts. nih.gov Chiral cyclohexane diamines, in particular, have proven to be highly effective ligands in a variety of metal-catalyzed reactions. myuchem.com

While 4-Chloro-cyclohexylamine itself is typically used as a racemic mixture, its resolution into individual enantiomers or its use as a scaffold for chiral derivatives opens up significant possibilities in catalysis. A resolved, enantiopure 4-chloro-cyclohexylamine could serve as the chiral backbone for a new class of ligands. google.com The amine group can be readily derivatized to introduce phosphine, hydroxyl, or other coordinating groups, while the chloro-group offers a handle for further modification or for influencing the electronic properties of the catalyst.

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The rigid cyclohexane framework of a ligand derived from 4-chloro-cyclohexylamine could create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in reactions such as hydrogenation, C-C bond formation, or hydroamination. The modular synthesis of such ligands would allow for fine-tuning of steric and electronic properties to optimize catalyst performance for specific chemical transformations. nih.gov

Table 3: Classes of Chiral Ligands Potentially Derived from Cyclohexylamine (B46788) Scaffolds

Ligand Class Key Structural Feature Metal Commonly Used With Typical Application
Chiral Diamines Two nitrogen coordinating atoms Ruthenium, Rhodium Asymmetric Hydrogenation of Ketones
Amino Alcohols N and O coordinating atoms Zinc, Titanium Asymmetric Addition to Carbonyls

Application in Organocatalytic Systems

While the parent compound, cyclohexylamine, has been documented as an effective organocatalyst in certain reactions, there is a lack of published research on the application of this compound in organocatalytic systems. The introduction of a chloro substituent can significantly alter the pKa (acid dissociation constant) of the amine, which is a critical parameter for its function as a base or in forming enamines and iminium ions—key intermediates in many organocatalytic cycles. However, no studies have been found that specifically investigate or utilize this compound for these purposes. Consequently, there are no detailed research findings or data tables to report on its efficacy, substrate scope, or stereoselectivity in this context.

Structure-Property Relationship Studies in Chemical Design (non-biological focus)

Understanding the Influence of Stereochemistry on Chemical Properties and Reactivity

No dedicated studies on the influence of the stereochemistry of this compound on its chemical properties and reactivity were identified. For a disubstituted cyclohexane like this compound, cis and trans diastereomers would exist, each with distinct conformational preferences (axial vs. equatorial positioning of the chloro and amino groups). These conformational differences are known to have a profound impact on reactivity. For instance, the accessibility of the amine's lone pair of electrons and the steric hindrance around the reactive center would differ between isomers. However, fundamental studies quantifying these differences through kinetic or thermodynamic measurements for this compound are absent from the peer-reviewed literature.

The table below illustrates the kind of data that would be expected from such studies, but it is important to note that this is a hypothetical representation, as no specific experimental data has been found.

Propertycis-4-Chloro-cyclohexylaminetrans-4-Chloro-cyclohexylamine
Predominant Conformer (Chair)Data Not AvailableData Not Available
Relative Thermodynamic StabilityData Not AvailableData Not Available
Rate of N-Acylation (relative)Data Not AvailableData Not Available
pKa of Conjugate AcidData Not AvailableData Not Available

This table is for illustrative purposes only. No published data was found to populate it.

Elucidation of Substituent Effects on Reaction Pathways

There is a lack of research focused on elucidating the specific substituent effects of the 4-chloro group on the reaction pathways of cyclohexylamine. The chlorine atom is an electron-withdrawing group (inductive effect) but also has lone pairs that can participate in resonance (mesomeric effect), although the latter is less significant in a saturated ring system. A systematic study would typically compare the reactivity of cyclohexylamine with 4-chloro-cyclohexylamine and other 4-substituted analogues in a model reaction to quantify the electronic and steric influence of the substituent. Such studies, which would generate Hammett-type data or other linear free-energy relationships to correlate structure with reactivity, have not been published for this specific compound. Therefore, a detailed analysis of how the chloro group modifies reaction mechanisms, transition state energies, or product distributions for reactions involving the amino group is not possible based on current scientific knowledge.

The following table is a hypothetical construct of what such research might yield.

Reaction TypeReactivity of Cyclohexylamine (Relative Rate = 1)Reactivity of 4-Chloro-cyclohexylaminePostulated Effect of Chloro Group
Nucleophilic Substitution (on an electrophile)1Data Not AvailableInductive withdrawal may decrease nucleophilicity.
Base-Catalyzed Reaction1Data Not AvailableInductive withdrawal would lower the basicity.

This table is for illustrative purposes only. No published data was found to populate it.

Q & A

Q. What are the optimal conditions for synthesizing 4-chloro-cyclohexylamine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves reacting cyclohexylamine with a chlorinated aromatic sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) under controlled pH conditions. Key parameters include:

  • pH Control : Maintain a pH of 8 during reaction initiation using sodium carbonate to ensure proper deprotonation of the amine .
  • Stoichiometry : A 1:1 molar ratio of cyclohexylamine to sulfonyl chloride minimizes side products .
  • Purification : Post-reaction acidification (pH 3 with HCl) precipitates the product, followed by recrystallization from methanol for purity enhancement .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity and identify volatile impurities .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic shifts for the cyclohexylamine backbone and chloro-substituent (e.g., δ 3.5–4.0 ppm for NH2_2 protons) .
  • Elemental Analysis : Verify Cl content via combustion analysis or ion chromatography to validate stoichiometry .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulate matter .
  • Waste Management : Neutralize acidic residues before disposal and segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloro-substituent activates the cyclohexylamine moiety for nucleophilic attacks. For example:

  • Acylation : React with acetic anhydride to form acetylated derivatives; monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Sulfonylation : Use benzenesulfonyl chloride in pyridine to generate sulfonamide intermediates, which are acid-stable and useful for derivatization .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure rate constants under varying temperatures (25–60°C) to elucidate activation parameters .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes, comparing in vitro (e.g., HepG2 cells) and in vivo (rat plasma) samples .
  • Dose-Response Modeling : Apply Hill equation analysis to assess potency differences caused by bioavailability limitations in vivo .
  • Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., 3H^3H-GABA analogs) to confirm target engagement discrepancies .

Q. What strategies are effective for optimizing enantiomeric resolution of chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC column with hexane:isopropanol (90:10) mobile phase to separate enantiomers; monitor with polarimetric detection .
  • Dynamic Kinetic Resolution : Catalyze racemization with palladium nanoparticles under hydrogen atmosphere to enhance yield of a single enantiomer .
  • Crystallography : Grow single crystals in ethanol/water mixtures and solve structures via X-ray diffraction to assign absolute configurations .

Q. How can computational modeling predict the compound’s interactions with enzyme active sites?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses in cytochrome P450 enzymes, focusing on hydrogen bonding with active-site residues (e.g., Tyr-96) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, calculating RMSD and binding free energies (MM-PBSA method) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and molar refractivity to predict inhibitory potency .

Data Analysis & Validation

Q. How should researchers validate purity when discrepancies arise between HPLC and elemental analysis?

Methodological Answer:

  • Cross-Validation : Combine HPLC (purity >98%) with combustion analysis (C, H, N, Cl within ±0.3% of theoretical values) to confirm consistency .
  • Spike Recovery Tests : Add known impurities (e.g., cyclohexylamine) to samples and quantify recovery rates via calibration curves .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

Methodological Answer:

  • Probit Analysis : Calculate LD50_{50} values using nonlinear regression (95% confidence intervals) for acute toxicity studies in rodents .
  • ANOVA with Tukey’s Test : Compare mean organ weight changes across dose groups in subchronic studies to identify significant toxicological thresholds .

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4-Chloro-cyclohexylamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.